molecular formula C23H29Cl2N3O7 B14757560 Minocycline-d6 Dihydrochloride

Minocycline-d6 Dihydrochloride

Katalognummer: B14757560
Molekulargewicht: 536.4 g/mol
InChI-Schlüssel: WFRONWCNHNRGLC-ZPEOJIAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minocycline-d6 Dihydrochloride is a deuterated form of minocycline hydrochloride, a tetracycline antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of minocycline, as the deuterium atoms can be traced more easily in biological systems. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Minocycline-d6 Dihydrochloride involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of minocycline in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The product is then purified using standard techniques such as crystallization and chromatography to obtain the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Minocycline-d6 Dihydrochloride undergoes various chemical reactions similar to those of minocycline. These include:

    Oxidation: Minocycline can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert minocycline to its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the minocycline molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various reduced forms of minocycline.

Wissenschaftliche Forschungsanwendungen

Minocycline-d6 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the compound in biological systems, providing valuable information on its absorption, distribution, metabolism, and excretion.

    Metabolic Studies: Researchers use this compound to study the metabolic pathways of minocycline and identify its metabolites.

    Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of minocycline.

    Biomedical Research: The compound is used in various biomedical research applications, including studies on bacterial resistance and the development of new antibiotics.

Wirkmechanismus

Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound do not alter its mechanism of action but allow for easier tracing in research studies.

Vergleich Mit ähnlichen Verbindungen

Minocycline-d6 Dihydrochloride is similar to other tetracycline antibiotics, such as doxycycline and tetracycline. its deuterated form provides unique advantages in research applications. Some similar compounds include:

    Doxycycline: Another tetracycline antibiotic with similar antibacterial activity but different pharmacokinetic properties.

    Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but more side effects.

    Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacteria.

This compound stands out due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies.

Eigenschaften

Molekularformel

C23H29Cl2N3O7

Molekulargewicht

536.4 g/mol

IUPAC-Name

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1/i1D3,2D3;;

InChI-Schlüssel

WFRONWCNHNRGLC-ZPEOJIAISA-N

Isomerische SMILES

[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].Cl.Cl

Kanonische SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.